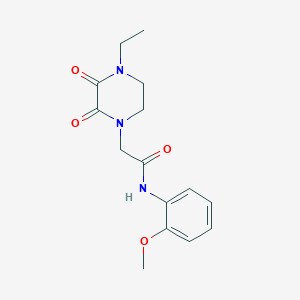

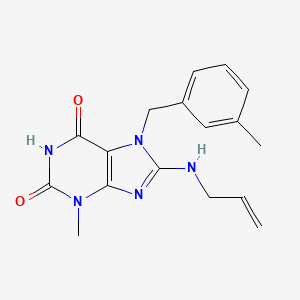

3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, various substituted azetidin-2-one derivatives have been synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared .Chemical Reactions Analysis

While specific chemical reactions involving 3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione were not found in the search results, the synthesis process described above involves several chemical reactions, including the formation of Schiff’s bases and the use of triethylamine and chloroacetylchloride .科学的研究の応用

Fungicide Development Famoxadone, a compound related to the oxazolidinone class, has been commercialized as a new agricultural fungicide under the trade name Famoxate. It is effective against plant pathogens across various classes, providing protection for grapes, cereals, tomatoes, potatoes, and other crops. This discovery underscores the potential of oxazolidinone derivatives, including 3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione, in agricultural applications, especially in the development of fungicides with broad-spectrum activity (Sternberg et al., 2001).

Chemical Synthesis Advancements The versatile synthesis of oxazolidinone derivatives demonstrates the chemical utility of the core structure present in 3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione. Such advancements facilitate the preparation of α-hydroxyamides, highlighting the significance of oxazolidinone derivatives in synthetic organic chemistry for producing compounds with potential pharmaceutical applications (Merino et al., 2010).

Medicinal Chemistry Oxazolidinone derivatives have been explored for their potential as inhibitors of human leukocyte elastase (HLE), which is implicated in chronic obstructive pulmonary disease (COPD). The design and synthesis of azetidin-2-ones as mechanism-based inhibitors to address protease/antiprotease imbalance in COPD suggest the therapeutic relevance of compounds like 3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione in developing novel treatments (Moreira et al., 2005).

Antimicrobial Agent Development The synthesis of novel oxazolidinones as potential antimicrobial agents underlines the importance of oxazolidinone scaffolds in the search for new antibacterials. By focusing on derivatives that exhibit a reduced potential for adverse effects, such as myelosuppression and monoamine oxidase inhibition, researchers aim to improve the safety profile of these compounds, making them suitable for clinical use against Gram-positive pathogens (Gordeev & Yuan, 2014).

特性

IUPAC Name |

3-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O5/c1-6-2-8(12-19-6)10(16)13-3-7(4-13)14-9(15)5-18-11(14)17/h2,7H,3-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKXCZRZUOPTOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2804521.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2804523.png)

![Trimethyl-[2,2,2-tris(benzotriazol-1-yl)-1-(4-methylphenyl)ethoxy]silane](/img/structure/B2804527.png)

![(S)-6-(5-Bromo-1-((1r,4S)-4-methoxycyclohexyl)-1H-benzo[d]imidazol-2-yl)-1-(3,4-difluorophenyl)piperidin-2-one](/img/structure/B2804533.png)

![2-phenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}butanamide](/img/structure/B2804537.png)

![(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2804538.png)

![2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide](/img/structure/B2804539.png)